9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3h-pyrrolo(3,2-f)quinolin-7(6h)-one 9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3h-pyrrolo(3,2-f)quinolin-7(6h)-one LGD-3303 is a nonsteroidal, nonaromatizable androgen receptor ligand that binds to the androgen receptor with high affinity in a radiolabeled to competitive binding assay (Ki=0.9 nM). LGD-3303 binds to the mineralocorticoid, glucocorticoid, and progesterone receptors with greatly reduces affinity in comparison with the androgen receptor (Ki =1261, 581, and 136 nM, respectively). LGD-3303 potently activates transcription through the androgen receptor (EC50=3.6 nM) and has 134% efficacy relative to the steroidal androgen Dihydrotestosterone (DHT). LGD-3303 has been investigated as a possible treatment for osteoporosis, and was shown in animal studies to enhance the effectiveness of a bisphosphonate drug. LGD-3303 has potent activity on levator ani muscle but is a partial agonist on the preputial gland and ventral prostate. LGD-3303 never stimulated ventral prostate above intact levels despite increasing plasma concentrations of compound.
Brand Name: Vulcanchem
CAS No.: 917891-35-1
VCID: VC0533055
InChI: InChI=1S/C16H14ClF3N2O/c1-3-11-8(2)14-12(22(11)7-16(18,19)20)5-4-10-15(14)9(17)6-13(23)21-10/h4-6H,3,7H2,1-2H3,(H,21,23)
SMILES: CCC1=C(C2=C(N1CC(F)(F)F)C=CC3=C2C(=CC(=O)N3)Cl)C
Molecular Formula: C16H14ClF3N2O
Molecular Weight: 342.74 g/mol

9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3h-pyrrolo(3,2-f)quinolin-7(6h)-one

CAS No.: 917891-35-1

Inhibitors

VCID: VC0533055

Molecular Formula: C16H14ClF3N2O

Molecular Weight: 342.74 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3h-pyrrolo(3,2-f)quinolin-7(6h)-one - 917891-35-1

CAS No. 917891-35-1
Product Name 9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3h-pyrrolo(3,2-f)quinolin-7(6h)-one
Molecular Formula C16H14ClF3N2O
Molecular Weight 342.74 g/mol
IUPAC Name 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-6H-pyrrolo[3,2-f]quinolin-7-one
Standard InChI InChI=1S/C16H14ClF3N2O/c1-3-11-8(2)14-12(22(11)7-16(18,19)20)5-4-10-15(14)9(17)6-13(23)21-10/h4-6H,3,7H2,1-2H3,(H,21,23)
Standard InChIKey OMXGOGXEWUCLFI-UHFFFAOYSA-N
SMILES CCC1=C(C2=C(N1CC(F)(F)F)C=CC3=C2C(=CC(=O)N3)Cl)C
Canonical SMILES CCC1=C(C2=C(N1CC(F)(F)F)C=CC3=C2C(=CC(=O)N3)Cl)C
Appearance Solid powder
Boiling Point 492.0±45.0 °C(Predicted)
Description LGD-3303 is a nonsteroidal, nonaromatizable androgen receptor ligand that binds to the androgen receptor with high affinity in a radiolabeled to competitive binding assay (Ki=0.9 nM). LGD-3303 binds to the mineralocorticoid, glucocorticoid, and progesterone receptors with greatly reduces affinity in comparison with the androgen receptor (Ki =1261, 581, and 136 nM, respectively). LGD-3303 potently activates transcription through the androgen receptor (EC50=3.6 nM) and has 134% efficacy relative to the steroidal androgen Dihydrotestosterone (DHT). LGD-3303 has been investigated as a possible treatment for osteoporosis, and was shown in animal studies to enhance the effectiveness of a bisphosphonate drug. LGD-3303 has potent activity on levator ani muscle but is a partial agonist on the preputial gland and ventral prostate. LGD-3303 never stimulated ventral prostate above intact levels despite increasing plasma concentrations of compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo(3,2-f)quinolin-7(6H)-one
LGD 3303
LGD-3303
LGD3303
Reference 1. Vajda EG, López FJ, Rix P, Hill R, Chen Y, Lee KJ, O'Brien Z, Chang WY, Meglasson MD, Lee YH. Pharmacokinetics and pharmacodynamics of LGD-3303 [9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo-[3,2-f]quinolin-7(6H)-one], an orally available nonsteroidal-selective androgen receptor modulator. J Pharmacol Exp Ther. 2009 Feb;328(2):663-70. doi: 10.1124/jpet.108.146811. Epub 2008 Nov 18. PMID: 19017848.

2. Vajda EG, Hogue A, Griffiths KN, Chang WY, Burnett K, Chen Y, Marschke K, Mais DE, Pedram B, Shen Y, van Oeveren A, Zhi L, López FJ, Meglasson MD. Combination treatment with a selective androgen receptor modulator q(SARM) and a bisphosphonate has additive effects in osteopenic female rats. J Bone Miner Res. 2009 Feb;24(2):231-40. doi: 10.1359/jbmr.081007. PMID: 18847323.
PubChem Compound 25195253
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator